molecular formula C13H20ClNO B1441167 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-38-3

3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441167
CAS RN: 1219982-38-3
M. Wt: 241.76 g/mol
InChI Key: YFEYOCFEWXPAOK-UHFFFAOYSA-N
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Description

“3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-78-3 . It has a molecular weight of 227.73 . The IUPAC name for this compound is 3-(2,5-dimethylphenoxy)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO.ClH/c1-9-3-4-10(2)12(7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H18ClNO . It is classified as an irritant .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds used in drug discovery. Its saturated nature allows for a high degree of stereochemistry control, which is crucial for the activity of many drugs . The compound could be used as a building block for creating new molecules with potential therapeutic effects.

Biological Activity Profiling

Due to its structural features, 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can be used to synthesize compounds for biological activity profiling. This includes testing for antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Pharmacokinetic Studies

The modification of drug-like molecules with pyrrolidine structures, like our compound, can significantly affect their pharmacokinetic properties. Researchers can use this compound to study absorption, distribution, metabolism, and excretion (ADME) characteristics of new drug candidates .

Lead Compound Identification

Pyrrolidine derivatives are often used as lead compounds in pharmacotherapy. They serve as a starting point for the development of drugs with improved efficacy and reduced side effects. The compound’s unique structure makes it a valuable candidate for lead optimization studies .

Stereochemistry Research

The stereochemistry of drug molecules can dramatically influence their biological activity3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride offers various stereochemical configurations, making it an excellent model for studying the impact of stereochemistry on drug-receptor interactions .

Chemical Synthesis and Catalysis

This compound can also be used in chemical synthesis as a reagent or catalyst. Its pyrrolidine ring can act as a ligand, influencing the outcome of chemical reactions, which is particularly useful in the synthesis of complex organic molecules .

Safety and Hazards

The compound is classified as an irritant . More detailed safety information and MSDS can be found on the supplier’s website .

properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEYOCFEWXPAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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